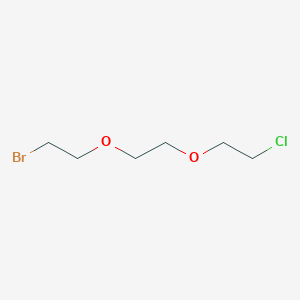

Br-PEG2-CH2CH2Cl

Description

Conceptualization of Polyethylene (B3416737) Glycol (PEG) in Advanced Molecular Scaffolds

PEG's flexibility and hydrophilicity allow for surface treatment or bioconjugation without causing significant steric hindrance thermofisher.com. The use of PEG in biological research methods relies on the availability of PEG derivatives with defined lengths and specific functional group activations thermofisher.com.

Linear PEG oligomers of defined lengths, also known as discrete PEGs, have a precise number of repeating ethylene (B1197577) glycol units and a specific molecular weight broadpharm.com. This defined structure is advantageous in bioconjugation, where controlling the distance and environment between conjugated molecules is crucial for maintaining biological activity and optimizing pharmacokinetic properties adcreview.comacs.org. Short-chain PEGs or oligo(ethylene glycol)s (OEGs) are widely used as spacers or linkers in targeted drug delivery systems nih.gov. The length of the PEG linker can significantly influence the potency, selectivity, and pharmacokinetics of conjugates, such as antibody-drug conjugates adcreview.com.

Heterobifunctional linkers are designed with two different reactive groups at either end, allowing for sequential coupling reactions with different molecules thermofisher.comjenkemusa.comacs.orgrsc.org. This orthogonal reactivity is essential for constructing complex molecular architectures in a controlled manner, preventing unwanted side reactions between the linker's functional groups or with the same reaction partner rsc.orgdiva-portal.org. The PEG chain in heterobifunctional derivatives provides water solubility, biocompatibility, and flexibility to the linker jenkemusa.com. Various heterobifunctional PEG linkers with different reactive ends are available or have been synthesized for applications like protein functionalization and oligonucleotide conjugation acs.orgrsc.orgfuturechem.shoppurepeg.com.

The Role of Halogen Functional Groups in Targeted Chemical Transformations

Halogen functional groups, such as bromine and chlorine, are commonly employed in organic synthesis due to their reactivity as electrophiles and leaving groups msu.eduwikipedia.org. Their differential reactivity can be exploited in the design of bifunctional molecules for targeted transformations.

Bromine is a well-established leaving group in nucleophilic substitution (SN2 and SN1) and elimination reactions stackexchange.commsu.eduuobasrah.edu.iqwikipedia.org. The carbon-bromine bond is polarized, making the carbon atom electrophilic msu.edu. Bromide is generally considered a better leaving group than chloride in many contexts, which can influence reaction rates and pathways stackexchange.comrsc.org. This reactivity makes alkyl bromides valuable intermediates for introducing various functional groups through nucleophilic displacement msu.edu.

The chloroethyl moiety (-CH2CH2Cl) is a functional group found in various bifunctional molecules, often utilized for its ability to participate in alkylation reactions. Compounds containing the bis(2-chloroethyl)amine (B1207034) structure, for instance, have been incorporated into the design of potential anticancer agents that interact with DNA nih.govchemscene.com. The chloroethyl group can act as an electrophile, undergoing nucleophilic attack. While chloride is a less reactive leaving group compared to bromide, its presence in a molecule like Br-PEG2-CH2CH2Cl alongside a bromide offers the potential for differentiated reactivity under controlled conditions. Chloroethyl-containing compounds have been explored in the synthesis of polymers and other complex molecules rsc.orgacs.orgecnu.edu.cnsigmaaldrich.com.

Rationale for Investigating this compound as a Model Heterobifunctional Reagent

The compound this compound incorporates a short PEG chain (PEG2, indicating two ethylene glycol units) flanked by a bromine atom at one end and a chloroethyl group at the other. This specific combination of functional groups and spacer length presents an interesting model for investigating orthogonal reactivity. The difference in leaving group ability between bromide and chloride suggests the possibility of selective reactions. Under appropriate conditions, the more reactive bromide could be selectively displaced by a nucleophile, leaving the chloroethyl group intact for a subsequent reaction with a different partner or under different conditions. Conversely, conditions favoring reaction with the less reactive chloroethyl group might be explored after reaction at the bromo terminus. The PEG2 spacer provides solubility and flexibility, common advantages of PEG linkers in bioconjugation and other applications thermofisher.comadcreview.comcreative-biogene.com. Investigating the synthesis and reactivity of this compound can provide insights into the design principles for creating heterobifunctional linkers with precisely controlled reactivity profiles based on differential halogen leaving group abilities.

While specific detailed research findings solely on this compound were not extensively found in the search results, the principles governing the reactivity of its constituent parts (PEG linkers, bromoalkanes, and chloroalkanes) are well-established in organic chemistry. The synthesis of such a compound would likely involve standard procedures for functionalizing PEG derivatives and introducing halogen moieties. The potential applications would stem from its heterobifunctional nature, allowing for the conjugation of two different molecules, potentially biomolecules, through selective reactions at the bromine and chloroethyl termini.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-2-(2-chloroethoxy)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrClO2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFZNQWVHDEVIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of Br Peg2 Ch2ch2cl

Reactivity Profile of the Bromide Functional Group in Br-PEG2-CH2CH2Cl

The bromide moiety in this compound is the more reactive of the two halogen groups. Bromide is an excellent leaving group, significantly better than chloride, due to its larger ionic radius and the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. broadpharm.comiitk.ac.in This enhanced reactivity makes the brominated carbon center the primary site for initial chemical modifications.

Nucleophilic substitution is a primary reaction pathway for the bromide group in this molecule. precisepeg.comaxispharm.com The reaction involves the replacement of the bromide ion by a nucleophile (Nu:). The specific mechanism, either SN1 (unimolecular) or SN2 (bimolecular), is determined by factors such as the substrate structure, the nature of the nucleophile, the solvent, and the temperature. masterorganicchemistry.comyoutube.com

The carbon atom attached to the bromine is a primary alkyl carbon. Primary alkyl halides strongly favor the SN2 mechanism because the formation of a primary carbocation, which is required for an SN1 pathway, is highly energetically unfavorable. organic-chemistry.orgyoutube.com

In the SN2 pathway, the reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group. organic-chemistry.orgyoutube.com This backside attack leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral carbon in this compound. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). masterorganicchemistry.com Strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO) typically favor SN2 reactions. iitk.ac.inyoutube.com Common nucleophiles that react with bromo-PEG derivatives include thiols, amines, and azides. biochempeg.combroadpharm.combroadpharm.com

An SN1 reaction is highly improbable for this primary bromide. It would require a two-step mechanism initiated by the departure of the bromide ion to form a primary carbocation. masterorganicchemistry.comyoutube.com This intermediate is very unstable and its formation represents a high-energy barrier. Therefore, SN1 reactions are generally not observed with primary alkyl halides unless significant resonance stabilization is present, which is not the case here.

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism | Relevance to this compound (Bromide) |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Primary substrate strongly favors SN2 . organic-chemistry.org |

| Nucleophile | Weak, neutral (e.g., H₂O, ROH) | Strong, anionic (e.g., RS⁻, N₃⁻, CN⁻) | Strong nucleophiles are typically used, favoring SN2 . wikipedia.org |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Choice of solvent can further promote the inherent SN2 pathway. iitk.ac.in |

| Leaving Group | Good leaving group required | Good leaving group required | Bromide is a very good leaving group, suitable for SN2 . broadpharm.com |

Elimination reactions, which result in the formation of an alkene, are always in competition with nucleophilic substitution. crunchchemistry.co.ukmasterorganicchemistry.com In these reactions, a hydrogen atom from a carbon adjacent to the C-Br bond (the β-carbon) is removed along with the bromide. ck12.org This process is also known as dehydrohalogenation. chemicalnote.com

The E2 (bimolecular elimination) mechanism is the most likely elimination pathway for a primary alkyl halide like this compound. wikipedia.orgck12.org Similar to the SN2 reaction, the E2 reaction occurs in a single, concerted step. iitk.ac.in The rate is dependent on the concentration of both the substrate and the base (Rate = k[Substrate][Base]). chemicalnote.com E2 reactions are favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures. chemguide.co.uk The requirement for a strong base is critical; many strong nucleophiles are also strong bases, leading to a mixture of SN2 and E2 products. crunchchemistry.co.uk

The E1 (unimolecular elimination) mechanism, like the SN1 pathway, proceeds through a carbocation intermediate. chemicalnote.comyoutube.com Because the formation of a primary carbocation is disfavored, the E1 pathway is not a significant consideration for the bromide group in this molecule. libretexts.org

Competition between SN2 and E2 is a key consideration. To favor substitution (SN2) over elimination (E2), a strong but less sterically hindered nucleophile is preferred, along with lower temperatures. chemguide.co.uk To favor elimination, a strong, bulky base and higher temperatures are employed.

| Condition | Favors Substitution (SN2) | Favors Elimination (E2) |

| Reagent | Strong, unhindered nucleophile (e.g., I⁻, RS⁻) | Strong, hindered base (e.g., t-BuOK) |

| Temperature | Lower temperatures | Higher temperatures chemguide.co.uk |

| Solvent | Polar aprotic | Ethanol encourages elimination chemguide.co.uk |

The carbon-bromine bond can undergo homolytic cleavage to generate an alkyl radical, typically initiated by light (photolysis) or a radical initiator. rsc.org This pathway is distinct from the ionic mechanisms of substitution and elimination. Once formed, the primary alkyl radical can participate in various C-C bond-forming reactions. acs.org

For instance, in atom transfer radical (ATR) reactions, a transition metal catalyst (often copper-based) can facilitate the transfer of the bromine atom, generating an alkyl radical. beilstein-journals.org This radical can then add to π-systems like alkenes or alkynes. beilstein-journals.org Another approach involves the use of a photocatalyst that, upon excitation, can induce the formation of a silyl radical. This silyl radical can then abstract the bromine atom from the alkyl bromide to generate the desired alkyl radical, which can then be used in cross-coupling reactions. acs.orgnih.gov While less common than nucleophilic substitution for PEG linkers, radical-mediated reactions offer an alternative pathway for functionalization, particularly for forming C-C bonds. rsc.org

Reactivity Profile of the Chloroethyl Functional Group in this compound

The chloroethyl group provides a second, less reactive site for chemical modification. The C-Cl bond is stronger than the C-Br bond, and chloride is a poorer leaving group than bromide. iitk.ac.in This differential reactivity is often exploited to perform sequential conjugations, reacting the bromide first under milder conditions, followed by the chloride under more forcing conditions.

Similar to the bromide, the primary alkyl chloride undergoes nucleophilic substitution primarily via the SN2 mechanism . The same principles regarding substrate, nucleophile, and solvent apply. However, the reaction rate is significantly slower than at the brominated center. To achieve substitution at the chloroethyl carbon, more forcing conditions are typically required, such as higher temperatures, higher concentrations of the nucleophile, or the addition of a catalyst like sodium iodide (Finkelstein reaction) to perform an in-situ conversion of the alkyl chloride to the more reactive alkyl iodide.

The chloroethyl group can also undergo elimination to form a vinyl ether derivative (–O–CH=CH₂). This reaction also proceeds via the E2 mechanism and competes with SN2 substitution at this site. iitk.ac.in The reaction requires a strong base and typically elevated temperatures. Given the lower reactivity of the C-Cl bond, the conditions needed to effect elimination at this center are harsher than those required for the bromide. This allows for selective elimination or substitution at the bromide position while leaving the chloroethyl group intact. chemguide.co.uk

Chemoselective and Regioselective Considerations in Reactions of this compound

In the realm of synthetic chemistry, particularly in the construction of complex molecules such as bioconjugates and functional materials, the ability to selectively modify one part of a molecule in the presence of other reactive sites is of paramount importance. The compound 1-bromo-2-(2-(2-chloroethoxy)ethoxy)ethane, hereafter referred to as this compound, is a heterobifunctional linker that presents distinct opportunities for chemoselective and regioselective transformations. This section delves into the differential reactivity of its terminal bromide and chloride moieties and the stereochemical consequences of its substitution reactions.

Differential Reactivity Between Bromide and Chloride Moieties

The cornerstone of chemoselectivity in this compound lies in the inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in nucleophilic substitution reactions. It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride. nih.govlibretexts.org This difference is primarily attributed to two factors: bond strength and the stability of the resulting halide anion.

The C-Br bond is weaker than the C-Cl bond, requiring less energy to break. libretexts.orgyoutube.comcrunchchemistry.co.uk This trend is a direct consequence of the larger atomic size of bromine compared to chlorine, which results in a longer and weaker covalent bond with carbon. Consequently, in a nucleophilic attack, the C-Br bond is cleaved more readily.

Furthermore, the stability of the leaving group in the transition state and as an independent species influences the reaction rate. The bromide ion (Br-) is larger and more polarizable than the chloride ion (Cl-), allowing the negative charge to be dispersed over a larger volume. This increased stability makes bromide a more favorable leaving group.

This differential reactivity allows for the selective substitution of the bromide in the presence of the chloride under carefully controlled reaction conditions. For instance, a nucleophile will preferentially attack the carbon atom attached to the bromine. This principle is fundamental to the utility of this compound as a linker, enabling a stepwise conjugation strategy where the more reactive site is addressed first, followed by a subsequent reaction at the less reactive site, often under more forcing conditions.

To quantitatively illustrate this difference in bond strength, the following table presents the average bond enthalpies for carbon-halogen bonds.

| Bond | Average Bond Enthalpy (kJ/mol) |

| C-Cl | 328 |

| C-Br | 276 |

| C-I | 240 |

This interactive table is based on established bond enthalpy data. youtube.com

The lower bond enthalpy of the C-Br bond clearly indicates that it requires less energy to break, thus rendering the bromo- group more reactive towards nucleophilic substitution compared to the chloro- group. libretexts.orgcrunchchemistry.co.uk Studies on mixed bromochloroalkanes have demonstrated the feasibility of selective functionalization at the bromine-bearing carbon. semanticscholar.org

Stereochemical Outcomes of Substitution Reactions

The carbon atoms attached to the halogen atoms in this compound are both primary (1°). In nucleophilic substitution reactions, primary alkyl halides predominantly react via the S(_N)2 (bimolecular nucleophilic substitution) mechanism. studymind.co.uksavemyexams.com This mechanistic pathway has distinct stereochemical consequences.

The S(_N)2 reaction proceeds through a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. libretexts.orglibretexts.org This concerted mechanism involves the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-halogen bond, passing through a trigonal bipyramidal transition state. libretexts.org

A critical consequence of this backside attack is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. If the carbon atom undergoing substitution is a stereocenter, an (R)-configured reactant will be converted to an (S)-configured product, and vice versa.

In the case of this compound, the carbons bearing the halogens are not chiral centers in the parent molecule. However, if this molecule were to react with a chiral nucleophile, or if the substitution reaction were to create a new stereocenter, the stereochemical outcome would be governed by the S(_N)2 pathway, resulting in a specific, inverted configuration.

Conversely, the S(_N)1 (unimolecular nucleophilic substitution) mechanism, which involves the formation of a planar carbocation intermediate, typically leads to racemization (a mixture of retention and inversion of configuration). libretexts.orgmasterorganicchemistry.com However, due to the instability of primary carbocations, the S(_N)1 pathway is highly unfavorable for this compound.

The expected stereochemical outcomes for nucleophilic substitution reactions on this compound are summarized in the table below.

| Reaction Site | Substrate Type | Predominant Mechanism | Stereochemical Outcome |

| C-Br | Primary Alkyl Halide | S(_N)2 | Inversion of Configuration |

| C-Cl | Primary Alkyl Halide | S(_N)2 | Inversion of Configuration |

This interactive table summarizes the predicted stereochemical outcomes based on the structure of this compound and general principles of nucleophilic substitution reactions. libretexts.orglibretexts.org

Advanced Applications in Chemical Biology and Materials Science Research Via Br Peg2 Ch2ch2cl

Role as a Linker for Multivalent Molecular Conjugates in Chemical Biology

In chemical biology, the precise linking of different molecular entities is fundamental to creating tools that can probe and manipulate biological systems. Heterobifunctional linkers, such as Br-PEG2-CH2CH2Cl, are instrumental in this regard. molaid.com The PEG component enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate, while the two distinct reactive ends permit the orderly connection of two different molecules, such as a targeting moiety and a payload. molaid.commedkoo.com

Scaffold Design for Targeted Protein Degradation (PROTAC) Research

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. axispharm.com A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical composition heavily influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for successful protein degradation. axispharm.com

The this compound linker is well-suited for PROTAC synthesis due to its defined length and dual reactivity. The bromo- end, being more reactive, can be coupled first to one of the ligands (e.g., a molecule with a thiol or amine group) through nucleophilic substitution. precisepeg.com The resulting intermediate, now bearing a less reactive chloro- terminal, can be purified before being attached to the second ligand in a subsequent step, potentially under different reaction conditions. This stepwise approach allows for a more controlled and efficient synthesis, minimizing the formation of undesired homodimers of the ligands. The hydrophilic PEG spacer helps to mitigate the often poor solubility of complex PROTAC molecules, a common challenge in their development. molaid.com

Table 1: Illustrative Impact of Linker Composition on PROTAC Efficacy (Representative Data) This table presents representative data for PEG-based linkers in PROTACs to illustrate the importance of linker properties. Specific data for this compound is not available.

| Linker Type | Target Protein | E3 Ligase Ligand | Resulting PROTAC Activity | Reference Principle |

|---|---|---|---|---|

| Short PEG Linker | Kinase A | VHL Ligand | Potent degradation at nanomolar concentrations | axispharm.com |

| Long Alkyl Linker | Receptor B | CRBN Ligand | Reduced degradation efficiency | axispharm.com |

| Branched PEG Linker | Nuclear Protein C | VHL Ligand | Enhanced ternary complex formation and degradation | molaid.com |

Facilitating the Construction of Antibody-Drug Conjugates (ADCs) as Research Tools

Antibody-drug conjugates (ADCs) are a class of biotherapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic agent. The linker connecting the antibody and the drug is crucial for the ADC's stability in circulation and its ability to release the payload effectively within the target cancer cell.

Heterobifunctional PEG linkers are widely used in ADC development to improve their pharmacokinetic properties and reduce aggregation. molaid.com The this compound linker enables a controlled conjugation strategy. For instance, a thiol-containing cytotoxic drug can be reacted with the more labile bromo- end of the linker. The resulting drug-linker construct, now with a chloro- handle, can then be conjugated to the antibody, for example, by reacting with lysine (B10760008) residues under conditions that favor displacement of the chloride. This sequential approach provides greater control over the synthesis and purification of the final ADC, which is critical for producing a homogeneous research tool with a defined drug-to-antibody ratio (DAR).

Table 2: Representative Properties of ADCs with Different Linker Types This table shows general data for different linker types in ADCs to highlight their function. Specific research findings for this compound were not identified.

| Linker Feature | Payload Type | Target Antigen | Key Advantage | Reference Principle |

|---|---|---|---|---|

| PEG Spacer | Auristatin | HER2 | Improved solubility and stability | molaid.com |

| Non-cleavable | Maytansinoid | CD22 | Enhanced plasma stability | |

| Enzyme-cleavable | Doxorubicin | TROP-2 | Targeted payload release in tumor cells |

Creation of Molecular Probes for Biomolecular Recognition Studies

Molecular probes are essential for studying biological processes, allowing researchers to visualize, track, and quantify biomolecules within cells and tissues. These probes often consist of a recognition element (e.g., a small molecule inhibitor, peptide, or oligonucleotide) and a reporter tag (e.g., a fluorescent dye or biotin). The this compound linker can be used to assemble such probes with precision.

The differential reactivity of its termini allows for a directed synthesis. For example, a fluorescent dye with an amine group can be reacted with one end of the linker, followed by conjugation of the other end to a targeting ligand. The bromide's higher reactivity allows it to react with nucleophiles like thiols under mild conditions, making it suitable for conjugating sensitive biomolecules. This controlled assembly ensures that the final probe has a well-defined structure, which is crucial for reliable and reproducible results in biomolecular recognition studies.

Contribution to Polymeric Material Design and Engineering

The properties of polymeric materials, such as hydrogels and functionalized surfaces, are dictated by their chemical composition and network structure. Bifunctional crosslinkers are key to creating these networks, and the specific characteristics of the linker can be used to tune the material's properties for specific applications.

Crosslinking in the Synthesis of Hydrogels and Polymer Networks

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, making them highly biocompatible and useful for applications like tissue engineering and controlled drug release. The properties of a hydrogel, such as its mechanical strength, swelling ratio, and degradability, are determined by the density and nature of the crosslinks within the polymer network.

While homobifunctional PEG-dihalides are used as crosslinking agents medkoo.com, a heterobifunctional linker like this compound offers possibilities for creating more complex or sequentially-formed networks. For instance, in a system with two different polymer chains containing distinct nucleophilic groups, one polymer could be reacted first via the bromo- end. The second polymer could then be introduced to crosslink the network via the chloro- end, potentially in response to a different stimulus or at a later time point. This could allow for the fabrication of hydrogels with intricate architectures or staged gelation processes.

Surface Functionalization for Biocompatible Interfaces and Devices

Modifying the surfaces of materials is critical for improving their compatibility with biological systems. Unmodified surfaces can trigger undesirable responses like protein adsorption, cell adhesion, or immune reactions. Grafting PEG chains onto a surface—a process known as PEGylation—is a widely used strategy to create biocompatible and bio-inert interfaces. medkoo.com

This compound can be used to functionalize surfaces that possess nucleophilic groups. The more reactive bromo- end can be used to covalently attach the linker to the material's surface. This leaves the less reactive chloro- end exposed and available for further modification. This second functional group can then be used to attach other molecules, such as targeting ligands, peptides, or enzymes, to create a multifunctional, biocompatible interface for use in biosensors, medical implants, or drug delivery devices. The ability to perform this second conjugation step after the initial surface attachment provides a versatile platform for designing sophisticated and functional biomaterials.

Building Block for Defined Macromolecular Architectures (e.g., Block Copolymers, Dendrimers)

The distinct reactivity of the bromine and chlorine atoms in this compound is fundamental to its application in constructing well-defined macromolecular structures such as block copolymers and dendrimers. The bromo group is a more reactive leaving group than the chloro group in nucleophilic substitution reactions, a principle that allows for selective functionalization of one end of the molecule while leaving the other end available for subsequent reactions.

In the synthesis of block copolymers , this compound can function as a bifunctional initiator. For instance, the bromo end can initiate the polymerization of a first monomer block through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with controlled molecular weights and low polydispersity. The bromine atom can act as a transferable atom in the ATRP equilibrium, allowing for the controlled growth of a polymer chain.

Once the first block is synthesized, the less reactive chloro end remains available for the initiation of a second, different monomer block, leading to the formation of a diblock copolymer. This sequential polymerization approach, facilitated by the differential reactivity of the two halogen termini, allows for the creation of copolymers with precisely controlled block lengths and functionalities. While specific studies detailing the use of this compound are not abundant in publicly available literature, the principles of using similar halogenated initiators are well-established.

The following table illustrates the conceptual stages of using a heterobifunctional initiator like this compound in block copolymer synthesis:

| Step | Reaction | Description |

| 1 | Initiation of First Block | The more reactive bromo-terminus of this compound initiates the polymerization of monomer A via a controlled polymerization technique (e.g., ATRP). |

| 2 | Formation of Macroinitiator | A polymer chain (Polymer A) is grown from the bromo-end, resulting in a macroinitiator with a terminal chloro group (Polymer A-PEG2-CH2CH2Cl). |

| 3 | Initiation of Second Block | The chloro-terminus of the macroinitiator is activated to initiate the polymerization of monomer B. |

| 4 | Formation of Diblock Copolymer | A second polymer chain (Polymer B) grows from the chloro-end, resulting in the final diblock copolymer (Polymer A-PEG2-Polymer B). |

For the construction of dendrimers , this compound can be utilized as a core or a branching unit. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis of dendrimers can be approached in two main ways: divergent and convergent methods.

In a divergent synthesis, the dendrimer is built outwards from a central core. A molecule like this compound could be functionalized at both ends with reactive groups that can then be reacted with monomer units to build the first "generation" of the dendrimer. The differential reactivity of the bromo and chloro groups could allow for a stepwise and controlled addition of branching units.

Conversely, in a convergent synthesis, dendritic wedges (dendrons) are synthesized first and then attached to a central core molecule. A derivative of this compound could serve as this multifunctional core, allowing for the attachment of pre-synthesized dendrons. The use of PEG linkers in dendrimer synthesis is known to enhance solubility and biocompatibility. nih.gov

Fundamental Investigations into Bioconjugation Chemistries Utilizing Halogen-Terminated PEGs

The halogenated termini of this compound provide reactive sites for covalent attachment to biomolecules, a process known as bioconjugation. This is a cornerstone of chemical biology, enabling the development of protein-polymer conjugates, antibody-drug conjugates (ADCs), and other advanced therapeutic and diagnostic agents. The study of bioconjugation reactions with well-defined, heterobifunctional linkers like this compound allows for fundamental investigations into the kinetics and mechanisms of these reactions.

Halogenated compounds, particularly those containing bromine or iodine, are known to react with nucleophilic functional groups present in proteins, such as the thiol group of cysteine residues. precisepeg.com The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom bearing the halogen, leading to the formation of a stable thioether bond and the displacement of the halide ion.

The differential reactivity of the bromo and chloro groups in this compound is of significant interest for fundamental bioconjugation studies. The bromo group is expected to react more readily with nucleophiles than the chloro group under identical conditions. This allows for controlled, stepwise conjugation. For example, the bromo end could be selectively reacted with a thiol-containing biomolecule, leaving the chloro end available for subsequent modification with another molecule or for attachment to a surface.

Such studies can provide valuable data on the kinetics of these reactions, including rate constants and the influence of factors such as pH, temperature, and steric hindrance on the reaction efficiency. This knowledge is crucial for optimizing bioconjugation protocols to achieve high yields of well-defined bioconjugates with minimal side products.

Below is a table summarizing the expected relative reactivity of different halogens in nucleophilic substitution reactions relevant to bioconjugation:

| Halogen | Leaving Group Ability | Relative Reactivity with Nucleophiles |

| Iodo (I) | Excellent | Highest |

| Bromo (Br) | Good | High |

| Chloro (Cl) | Moderate | Moderate |

| Fluoro (F) | Poor | Low |

Computational and Theoretical Studies of Br Peg2 Ch2ch2cl

Molecular Dynamics Simulations and Conformational Analysis of PEG2 Spacers

Molecular dynamics (MD) simulations are powerful tools for exploring the dynamic behavior and conformational landscape of molecules in various environments, such as in solution. For Br-PEG2-CH2CH2Cl, MD simulations can provide insights into the flexibility of the PEG2 spacer, the spatial distribution of the terminal functional groups, and how these factors are influenced by solvent interactions. Studies on PEG linkers have shown that their backbone flexibility allows them to adopt various conformations, impacting their interaction with other molecules, such as proteins. oup.comresearchgate.netresearchgate.net

Data from MD simulations can be presented in various forms, including:

Dihedral Angle Distributions: Histograms showing the probability of different dihedral angles within the PEG backbone and terminal groups.

End-to-End Distance Distributions: Plots illustrating the range of distances observed between the bromine and chlorine atoms over simulation time.

Radius of Gyration: A measure of the compactness of the molecule in solution.

Radial Distribution Functions: Describing the solvent structure around different parts of the molecule, such as the halogen atoms or the PEG oxygen atoms.

Example Data Table: Simulated End-to-End Distance of PEG2 Linker (Illustrative)

| Simulation Time (ns) | End-to-End Distance (Å) |

| 0.1 | 8.5 |

| 0.5 | 7.2 |

| 1.0 | 9.1 |

| 2.0 | 7.8 |

| 5.0 | 8.8 |

Note: This table presents illustrative data. Actual values would depend on the specific simulation parameters and force field used.

Analysis of these data helps in understanding the spatial presentation of the reactive ends, which is crucial for designing efficient bioconjugation strategies. The hydrophilic nature of the PEG backbone, as explored in MD simulations of similar linkers, can enhance the accessibility of the cross-linker to protein surfaces. oup.comnih.gov

Quantum Chemical Calculations of Halogen-Carbon Bond Energies and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are essential for determining the electronic structure, stability, and reactivity of molecules at an atomic level. For this compound, these calculations can provide insights into the strength of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds and the partial charges on the halogen and adjacent carbon atoms. rsc.orgresearchgate.netresearchgate.netmdpi.com

The bond dissociation energy (BDE) of the C-Br and C-Cl bonds is a key parameter influencing their reactivity in bond-breaking processes. Generally, C-Cl bonds are stronger than C-Br bonds. savemyexams.comchemguideforcie.co.uk Quantum chemical calculations can provide theoretical BDE values, offering a quantitative measure of the energy required to homolytically cleave these bonds.

Furthermore, calculations of electrostatic potential surfaces and partial atomic charges can reveal the electrophilic character of the carbon atoms bonded to the halogens. The carbon atom bonded to the more electronegative halogen (chlorine) and the carbon atom bonded to the less electronegative halogen (bromine) will both carry partial positive charges (δ+), making them susceptible to nucleophilic attack. The magnitude of these partial charges influences the rate of nucleophilic substitution reactions. science-revision.co.uk

Example Data Table: Calculated Bond Lengths and Partial Charges (Illustrative)

| Bond | Calculated Bond Length (Å) | Calculated Partial Charge on Carbon (e) | Calculated Partial Charge on Halogen (e) |

| C-Br | 1.95 | +0.15 | -0.15 |

| C-Cl | 1.80 | +0.20 | -0.20 |

| C-O (PEG) | 1.42 | +0.10 | -0.25 |

Note: This table presents illustrative data. Actual values would depend on the specific quantum chemical method and basis set used.

Theoretical studies on halogen bonds in other systems have shown that factors like the electronegativity of the atom bonded to the halogen and the polarizability of the halogen atom influence the nature and strength of interactions involving the halogen. rsc.orgmdpi.com While this compound primarily features covalent C-Halogen bonds, understanding these fundamental principles of halogen interactions is relevant for predicting its behavior in complex environments.

Theoretical Modeling of Nucleophilic Substitution Reaction Pathways

The terminal bromine and chlorine atoms in this compound are primary sites for nucleophilic substitution reactions (SN1 and SN2). savemyexams.comscience-revision.co.ukscribd.comchemguide.co.ukchemguide.co.uk Theoretical modeling can elucidate the potential reaction pathways, transition states, and activation energies for reactions with various nucleophiles.

For primary alkyl halides like the bromoethyl and chloroethyl termini of this compound, the SN2 mechanism is typically favored. science-revision.co.ukchemguide.co.uk This mechanism involves a concerted reaction where the nucleophile attacks the carbon atom from the backside, simultaneously displacing the leaving group (bromide or chloride ion). Theoretical calculations can map the energy profile of this reaction, identifying the transition state structure and calculating the activation energy barrier.

The reactivity of the halogen leaving group is a critical factor, with bromide generally being a better leaving group than chloride. savemyexams.comchemguide.co.uk Theoretical modeling can quantify this difference by comparing the activation energies for substitution at the bromine-terminated end versus the chlorine-terminated end with a given nucleophile.

Example Data Table: Calculated Activation Energies for SN2 Reactions (Illustrative)

| Leaving Group | Nucleophile | Calculated Activation Energy (kcal/mol) |

| Br | OH⁻ | 20.5 |

| Cl | OH⁻ | 25.3 |

| Br | NH₃ | 22.1 |

| Cl | NH₃ | 27.0 |

Note: This table presents illustrative data. Actual values would depend on the specific theoretical method, nucleophile, and solvent model used.

Theoretical studies can also explore the influence of solvent effects on the reaction pathways and rates. The polar PEG chain can influence the local environment around the reactive ends, potentially affecting the solvation of the transition state and thus the reaction kinetics.

Predictive Simulations for Bioconjugation Efficiency and Selectivity

Predictive simulations can integrate information from conformational analysis, quantum chemical calculations, and reaction pathway modeling to forecast the efficiency and selectivity of using this compound in bioconjugation reactions. Bioconjugation often involves the reaction of a functional linker with specific amino acid residues on a protein or other biomolecule. acs.orgmdpi.comnih.govacs.orgnih.govnih.gov

Simulations can model the interaction of this compound with a target biomolecule, considering the flexibility of the PEG linker and the spatial accessibility of the terminal halogen atoms to reactive sites on the biomolecule (e.g., lysine (B10760008) amines, cysteine thiols). acs.orgmdpi.comnih.gov MD simulations can help understand how the PEG chain influences the proximity and orientation of the reactive ends relative to potential conjugation sites. oup.comresearchgate.net

Theoretical calculations of reaction energies and activation barriers for the reaction of the terminal halogens with specific amino acid side chains can predict the relative reactivity and thus the selectivity between different potential conjugation sites. For example, one could compare the predicted reaction rate of the bromoethyl group with a cysteine thiol versus the chloroethyl group with a lysine amine.

Predictive simulations can aim to answer questions such as:

Which functional group (bromine or chlorine) is more likely to react with a specific residue under given conditions?

Studies on PEGylation of proteins have utilized computational models to predict reaction outcomes and optimize conditions, demonstrating the potential of these approaches in bioconjugation. acs.orgnih.gov While directly modeling the reactivity of both a bromoethyl and a chloroethyl group on the same PEG linker requires specific parameterization and computational effort, the principles established in studies of similar systems can be applied.

Example Data Table: Predicted Relative Reactivity Ratios (Illustrative)

| Reactive End | Target Residue | Predicted Relative Reactivity |

| -CH₂CH₂Br | Cysteine Thiol | 10.0 |

| -CH₂CH₂Cl | Cysteine Thiol | 1.0 |

| -CH₂CH₂Br | Lysine Amine | 0.5 |

| -CH₂CH₂Cl | Lysine Amine | 0.1 |

Note: This table presents illustrative data based on the general trend of bromide being a better leaving group than chloride and thiols often being more nucleophilic than amines. Actual values would require specific simulations and calculations.

By integrating conformational sampling with reactivity predictions, theoretical modeling can provide a comprehensive picture of how this compound is likely to behave in a bioconjugation environment, aiding in the rational design of experiments and applications.

Emerging Research Directions and Future Perspectives for Halogenated Peg Linkers

Integration with Advanced Synthetic Technologies (e.g., Continuous Flow Chemistry, Photoredox Catalysis)

The synthesis and manipulation of halogenated PEG linkers like Br-PEG2-CH2CH2Cl can benefit significantly from integration with advanced synthetic technologies such as continuous flow chemistry and photoredox catalysis. Continuous flow synthesis offers advantages in terms of reaction control, safety, and scalability, particularly for reactions involving reactive intermediates or hazardous reagents. The precise control over reaction parameters, such as temperature, residence time, and mixing, in flow reactors can potentially improve the yield and purity of halogenated PEG linkers. While direct examples for this compound are not extensively documented, continuous flow methods have been explored for the synthesis of other functionalized PEG derivatives and for reactions involving halogenated compounds, demonstrating the compatibility of these techniques bidepharm.comnih.gov. The preparation of bare iron oxide nanoparticles functionalized with PEG stabilizers in a continuous flow system highlights the potential for efficient linker incorporation in complex material synthesis bidepharm.com.

Photoredox catalysis, utilizing visible light to drive chemical transformations, presents opportunities for milder and more selective reactions. This approach has been successfully applied to the functionalization and dehalogenation of various organic molecules, including halogenated arenes nih.gov. The ability of photoredox catalysis to generate reactive species under mild conditions could be leveraged for the selective introduction of halogen atoms or for subsequent coupling reactions involving the halogenated termini of PEG linkers. Studies on the photoredox-catalyzed reduction of halogenated compounds in water using amphiphilic polymeric nanoparticles functionalized with catalysts demonstrate the potential for conducting reactions in aqueous media, which is relevant for PEGylated compounds nih.gov. The differential reactivity of carbon-halogen bonds (C-Cl > C-Br > C-I) observed in some photoredox dehalogenation reactions suggests possibilities for selective transformations of linkers containing different halogens nih.gov. Integrating these advanced technologies could lead to more efficient, sustainable, and controlled synthetic routes for producing this compound and related linkers.

Development of Responsive and Cleavable Halogenated PEG Linker Systems

While this compound itself is a stable linker, its terminal halogen atoms provide facile handles for the development of responsive and cleavable systems. By conjugating the linker through one of its halogen termini to a molecule containing a cleavable bond or a responsive element, researchers can design constructs that release a payload or change their properties upon exposure to specific stimuli. Common strategies for creating cleavable PEG linkers involve incorporating disulfide bonds, peptide sequences cleavable by enzymes, or linkages sensitive to pH or reduction. For instance, the bromine or chlorine atom of this compound could undergo nucleophilic substitution with a molecule bearing a thiol, amine, or other suitable functional group that is part of a cleavable moiety.

The PEG component of the linker contributes to the solubility and biocompatibility of the resulting conjugates, which is crucial for applications in biological environments. The ability to precisely control the attachment point through the selective reactivity of the terminal halogens is key to building well-defined responsive structures. Research into multifunctional scaffolds and the design of linkers for targeted therapies, such as antibody-drug conjugates (ADCs), highlights the importance of incorporating cleavable or responsive elements for controlled release of active molecules at a target site. Although this compound is a simple linker, it serves as a valuable building block for constructing more complex PEGylated systems with tailored responsiveness.

Exploration of Novel Reaction Partners and Chemistries for Differential Halogen Reactivity

A key feature of this compound is the presence of two different halogen atoms, bromine and chlorine, which exhibit differential reactivity in various chemical transformations. Generally, alkyl bromides are more reactive than alkyl chlorides in nucleophilic substitution reactions due to the weaker C-Br bond compared to the C-Cl bond. This difference in reactivity can be exploited to selectively functionalize one end of the linker in the presence of the other.

Research is ongoing to explore novel reaction partners and chemical conditions that can enhance or finely tune this differential reactivity. For example, by carefully selecting the nucleophile, reaction temperature, solvent, and catalyst, it may be possible to achieve selective substitution at the more reactive bromine terminus while leaving the chlorine terminus intact for a subsequent reaction with a different partner. Conversely, specific conditions or catalysts might be developed to favor reaction at the less reactive chlorine site. Studies investigating the differential reactivity of bromo and chloro groups in other molecular contexts, such as in radical-initiated fragmentations or reactions with organometallic reagents, provide insights that could be applicable to halogenated PEG linkers. The exploration of novel chemistries, including those involving transition metal catalysis or organocatalysis, could provide new avenues for selectively addressing the different halogen atoms in this compound, enabling the synthesis of sophisticated heterobifunctional conjugates with high precision.

Expansion of Mechanistic Chemical Biology Investigations Enabled by this compound

This compound and similar halogenated PEG linkers are valuable tools for expanding mechanistic investigations in chemical biology. Their heterobifunctional nature, combined with the inertness and solubility-enhancing properties of the PEG spacer, makes them suitable for creating probes and conjugates to study biological processes.

One significant application is in bioconjugation, where the reactive halogen termini can be used to attach the linker to biomolecules such as proteins, peptides, or nucleic acids. The differential reactivity of the bromine and chlorine atoms allows for sequential conjugation of two different biomolecules or a biomolecule and a synthetic probe, facilitating the construction of complex biological assemblies. For example, the linker could be used to attach a fluorescent tag to one site on a protein via the more reactive bromine, and then a binding partner to another site via the chlorine under different reaction conditions. This enables the study of protein-protein interactions, conformational changes, or localization within cells.

Furthermore, halogenated compounds are relevant in the context of halogen bonding, a non-covalent interaction that plays a role in molecular recognition and protein-ligand binding. While the primary utility of this compound lies in its covalent reactivity, the presence of the halogens could also be explored for mediating specific non-covalent interactions in designed chemical biology systems. The PEG linker provides a flexible spacer that can bridge varying distances between conjugated entities, which is often necessary in biological applications. The use of halogenated linkers in developing tools for targeted protein degradation, such as PROTACs, also highlights their growing importance in chemical biology research.

Design of Next-Generation Multifunctional Linkers with Tunable Halogen Reactivity

This compound serves as a foundational structure for the design of next-generation multifunctional linkers with precisely tunable halogen reactivity. Building upon the concept of a heterobifunctional linker with differential halogen reactivity and a PEG spacer, future linkers can be designed with increased complexity and tailored properties.

This could involve incorporating longer or branched PEG chains to adjust solubility, flexibility, and pharmacokinetics. Additionally, linkers could be designed with more than two reactive handles, potentially including other functional groups alongside the halogens, to enable the conjugation of three or more molecules. The position and chemical environment of the halogen atoms can be modified to further tune their reactivity. For instance, introducing electron-withdrawing or electron-donating groups near the halogenated centers could alter their electrophilicity and thus their reactivity towards various nucleophiles.

Q & A

Q. How to critically evaluate literature on this compound’s cytotoxicity for in vivo studies?

- Methodology :

- Source Evaluation : Prioritize studies with validated purity data (e.g., ≥95% by HPLC) and proper controls (e.g., PEG-only groups).

- Meta-Analysis : Use RevMan or similar tools to aggregate IC values across studies, assessing heterogeneity via I statistics .

Data Presentation and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.